

Application of 5-Nitronicotinic Acid in the Synthesis of Antitubercular Agents

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Compound of Interest

Compound Name: 5-Nitronicotinic acid

Cat. No.: B120788

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This document outlines the potential application of **5-nitronicotinic acid** as a key starting material in the synthesis of novel antitubercular agents. By leveraging the established antitubercular properties of both the nicotinic acid scaffold and various nitroaromatic compounds, **5-nitronicotinic acid** serves as a promising building block for the development of new chemical entities to combat *Mycobacterium tuberculosis*.

The core strategy involves the synthesis of 5-nitronicotinohydrazide, a key intermediate, which can be further derivatized to produce a library of hydrazone derivatives. This approach is grounded in the well-documented success of nicotinic acid hydrazides, such as the frontline drug isoniazid, which are known to interfere with mycolic acid synthesis, an essential component of the mycobacterial cell wall. The incorporation of a nitro group is anticipated to confer additional or alternative mechanisms of action, potentially including the release of nitric oxide upon bio-reduction within the mycobacterium, a mechanism observed in other nitro-containing antitubercular drugs.

Data Presentation: Antitubercular Activity of Analogous Nicotinic Acid Hydrazone Derivatives

The following table summarizes the in vitro antitubercular activity of a series of nicotinic acid hydrazone derivatives against *Mycobacterium tuberculosis* H37Rv. This data, from analogous compounds lacking the 5-nitro substitution, provides a benchmark for the expected potency of

derivatives synthesized from **5-nitronicotinic acid**. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a compound that prevents visible growth of the bacteria.

Compound ID	Derivative Type	Modification	MIC (µg/mL)	Reference
4a	Hydrazide	Unsubstituted phenyl	25	[1]
4b	Hydrazide	4-Methylphenyl	25	[1]
4f	Hydrazide	4-Methoxyphenyl	25	[1]
8a	Isatin Hydrazide	Unsubstituted isatin	25	[1]
8b	Isatin Hydrazide	5-Chloro-isatin	12.5	[1]
8c	Isatin Hydrazide	5-Bromo-isatin	6.25	[1]

Experimental Protocols

The following protocols describe the proposed synthesis of 5-nitronicotinohydrazide and its subsequent conversion to hydrazone derivatives. These methodologies are adapted from established procedures for the synthesis of analogous nicotinic acid derivatives.[\[1\]](#)

Protocol 1: Synthesis of 5-Nitronicotinohydrazide

This protocol details the two-step synthesis of 5-nitronicotinohydrazide from **5-nitronicotinic acid**.

Step 1: Esterification of 5-Nitronicotinic Acid

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, suspend **5-nitronicotinic acid** (1 equivalent) in absolute ethanol (10 volumes).
- **Acid Catalyst:** Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise to the suspension.

- **Reflux:** Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-nitronicotinate.

Step 2: Hydrazinolysis of Ethyl 5-Nitronicotinate

- **Reaction Setup:** Dissolve ethyl 5-nitronicotinate (1 equivalent) in ethanol (10 volumes) in a round-bottom flask.
- **Hydrazine Addition:** Add hydrazine hydrate (5 equivalents) to the solution.
- **Reflux:** Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
- **Isolation:** Upon completion, cool the reaction mixture. The product, 5-nitronicotinohydrazide, will precipitate out of the solution.
- **Purification:** Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of 5-Nitronicotinic Acid Hydrazone Derivatives

This protocol describes the condensation reaction between 5-nitronicotinohydrazide and various aromatic aldehydes to form hydrazone derivatives.

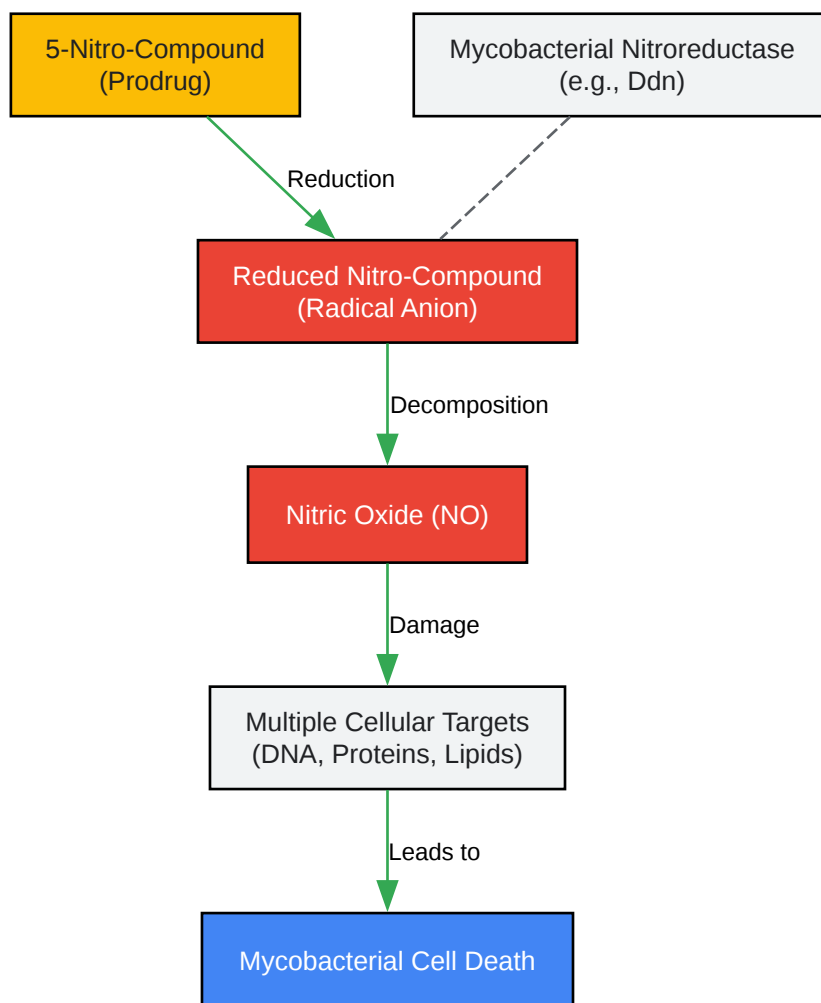
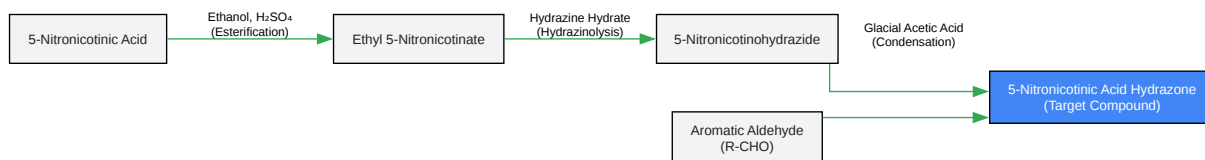
- **Reaction Setup:** In a suitable solvent such as ethanol, dissolve 5-nitronicotinohydrazide (1 equivalent).
- **Aldehyde Addition:** Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

- Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).
- Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours. The formation of a precipitate indicates product formation.
- Isolation and Purification: Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure hydrazone derivative.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from **5-nitronicotinic acid** to the target hydrazone derivatives.



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References

- 1. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
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